molecular formula C9H11F2NO B1470464 2-(2-(Difluoromethyl)phenoxy)ethan-1-amine CAS No. 1780780-52-0

2-(2-(Difluoromethyl)phenoxy)ethan-1-amine

Cat. No. B1470464
CAS RN: 1780780-52-0
M. Wt: 187.19 g/mol
InChI Key: QPONQHNFTSFMOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .


Molecular Structure Analysis

The molecular structure of “2-(2-(Difluoromethyl)phenoxy)ethan-1-amine” can be analyzed using various techniques such as X-ray diffraction and Density Functional Theory (DFT). DFT is applied to calculate the molecular structure and compare it with X-ray values .

Scientific Research Applications

Environmental Remediation

Amine-functionalized sorbents have been highlighted for their efficacy in removing persistent and toxic substances, such as Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS), from water sources. The functional groups in amine-containing sorbents interact through electrostatic, hydrophobic interactions, and sorbent morphology to effectively remove contaminants at low concentrations, suggesting potential environmental remediation applications for similar compounds (Ateia et al., 2019).

Biological Activities and Health Implications

Research on conjugates of p-Coumaric acid, which shares structural similarities with phenolic and amine components, shows significant biological activities, including antioxidant, anti-cancer, and anti-inflammatory effects. These findings suggest that similarly structured compounds, like 2-(2-(Difluoromethyl)phenoxy)ethan-1-amine, could have potential applications in health and medicine, highlighting the importance of understanding their bioactivities and interactions (Pei et al., 2016).

Advanced Materials and Chemical Synthesis

Amine-functionalized metal-organic frameworks (MOFs) are used for CO2 capture and separation due to the strong interaction between CO2 and amino functionalities. This application is critical for environmental management and mitigation of climate change effects. The research into amine-functionalized materials provides a basis for exploring similar functionalities in compounds like this compound for potential use in gas separation technologies and catalysis (Lin et al., 2016).

Hazardous Compound Degradation

The degradation of nitrogen-containing hazardous compounds using advanced oxidation processes (AOPs) has been extensively studied, demonstrating the effectiveness of AOPs in mineralizing resistant organic compounds. Given the structural features of this compound, studies on AOPs suggest potential pathways for its degradation and the importance of such processes in environmental cleanup and reducing toxicological impacts (Bhat & Gogate, 2021).

Future Directions

The future directions for research on “2-(2-(Difluoromethyl)phenoxy)ethan-1-amine” could include further investigation into its synthesis, properties, and potential applications. Recent advances in difluoromethylation processes suggest potential avenues for future research .

properties

IUPAC Name

2-[2-(difluoromethyl)phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c10-9(11)7-3-1-2-4-8(7)13-6-5-12/h1-4,9H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPONQHNFTSFMOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)F)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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